1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine
Description
1-Boc-3-[(4-Fluoro-phenylamino)-methyl]-piperidine (CAS: 887587-99-7) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-fluoro-phenylamino-methyl substituent at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of Toll-like receptor (TLR) agonists and anticonvulsant agents . Its Boc group enhances stability during synthetic processes, while the 4-fluoro-phenylamino moiety contributes to electronic and steric properties that influence receptor binding and metabolic stability.
Properties
CAS No. |
887587-44-2 |
|---|---|
Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-[(4-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3 |
InChI Key |
FIZMISDRFODYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 4-fluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in methylene chloride at room temperature with acetic acid as a catalyst. The product is then purified through extraction and drying processes.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.
Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and tert-butanol.
Functionalization of the Piperidine Ring
The deprotected piperidine nitrogen undergoes alkylation, acylation, or sulfonylation.
| Reaction | Reagents/Conditions | Product | Yield | Applications |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | N-Benzyl-3-[(4-fluoro-phenylamino)-methyl]-piperidine | 65% | Enhances lipophilicity for CNS-targeting drugs |
| Acylation | Acetyl chloride, Et₃N, THF, 0°C | N-Acetyl-3-[(4-fluoro-phenylamino)-methyl]-piperidine | 72% | Stabilizes amine for pharmacokinetic studies |
Note : The methylene bridge (-CH₂-) between the piperidine and 4-fluoro-phenylamino group reduces steric hindrance, favoring nucleophilic reactions.
Modification of the 4-Fluoro-Phenylamino Group
The electron-withdrawing fluorine substituent directs electrophilic substitution to the meta position.
Mechanism : Electrophilic aromatic substitution (nitration) or palladium-catalyzed cross-coupling (Suzuki).
Oxidation and Reduction
The methylene linker and piperidine ring are susceptible to redox reactions.
Limitations : Over-oxidation or ring-opening may occur with harsh conditions.
Critical Analysis of Reactivity
-
Steric Effects : The Boc group shields the piperidine nitrogen but is removed selectively.
-
Electronic Effects : The 4-fluoro group reduces phenyl ring reactivity, favoring meta substitution.
-
Stability : The compound is stable under basic conditions but degrades in strong acids or oxidizers.
Data gaps exist due to limited direct studies on 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine; insights are extrapolated from analogs like 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine and tert-butyl 4-fluoro-3-methylenepiperidine-1-carboxylate. Further experimental validation is recommended.
Scientific Research Applications
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluoro-phenylamino group allows for binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The Boc-protecting group can be removed under acidic conditions, revealing the active amine that can participate in further biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
The 3- and 4-substituted piperidine isomers exhibit distinct physicochemical and functional properties:
Key Differences :
- The 3-substituted derivative (target compound) is implicated in TLR7/8 activity due to structural similarity to piperidine-based agonists like A1-boc .
- The 4-substituted isomer (CAS: 288573-56-8) exhibits higher predicted density and boiling point, likely due to altered molecular packing .
Halogen-Substituted Analogs
Variations in halogen substituents significantly impact reactivity and bioactivity:
Key Differences :
- Chloro-substituted analogs (e.g., 34b) exhibit higher melting points than fluoro derivatives due to stronger intermolecular interactions .
- Difluoro substitution (34e) reduces synthetic yield and purity, likely due to increased steric bulk .
Piperidine Derivatives with Varied Functional Groups
Key Differences :
- Non-piperidine analogs like KRS-5Me-4-F demonstrate anticonvulsant efficacy, highlighting the role of the anilino-enaminone scaffold .
Biological Activity
1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of a tert-butyloxycarbonyl (Boc) protecting group and a 4-fluoro-phenylamino substituent enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 322.42 g/mol. The piperidine ring structure allows for various nucleophilic substitutions, while the Boc group can be removed under acidic conditions, facilitating further chemical modifications.
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activity, particularly in the following areas:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The fluorine atom may enhance the compound's interaction with biological targets, leading to improved antimicrobial effects .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. For instance, studies on related piperidine derivatives have shown their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and cell proliferation .
Antimicrobial Studies
Research has shown that derivatives of piperidine exhibit varying degrees of antibacterial activity. For example, compounds structurally related to this compound have been tested against S. aureus with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL, indicating strong antibacterial properties .
Enzyme Interaction Studies
Molecular docking studies have been employed to understand how this compound interacts with target proteins. These studies suggest that the compound may bind effectively to active sites of enzymes such as DHFR, thereby inhibiting their function and potentially leading to therapeutic effects against cancer and other diseases .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Key Differences |
|---|---|---|---|
| 1-Boc-2-[(2-fluoro-phenylamino)-methyl]-piperidine | Significant antimicrobial activity | Different fluorine position affects reactivity | |
| 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine | Potential enzyme inhibition | Variation in substitution position influences binding | |
| 1-Boc-3-(4-bromo-phenylamino)-methyl-piperidine | Moderate antibacterial activity | Presence of bromine alters interaction dynamics |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine?
- Methodology : The compound can be synthesized via reductive amination of 1-Boc-3-aminomethyl-piperidine with 4-fluorobenzaldehyde under hydrogenation conditions (e.g., using Pd/C or NaBHCN). Alternatively, nucleophilic substitution of 1-Boc-3-(bromomethyl)-piperidine with 4-fluoroaniline in the presence of a base (e.g., KCO) has been reported. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) .
- Key Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control. Boc deprotection under acidic conditions (TFA/DCM) is often necessary for downstream functionalization .
Q. How is structural confirmation performed for this compound?
- Methodology :
- NMR : H and C NMR are critical for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 4-fluoro-phenylamino moiety (δ ~6.8–7.2 ppm for aromatic protons).
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (expected [M+H] = 349.4 g/mol) and purity (>95%) .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use PPE (gloves, goggles) due to potential irritancy. Store at 2–8°C under inert gas (Ar/N) to prevent Boc group hydrolysis. Avoid prolonged exposure to moisture or strong acids/bases .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 4-fluoro-phenylamino group?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of 4-fluoroaniline.
- Catalysis : CuI or Pd-mediated coupling (e.g., Buchwald-Hartwig) improves regioselectivity in challenging substrates.
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. What structure-activity relationships (SAR) are relevant for CNS-targeting derivatives of this compound?
- Methodology :
- Bioisosteric Replacement : Replace the 4-fluoro-phenyl group with other halogens (Cl, Br) or electron-withdrawing groups to modulate blood-brain barrier permeability.
- Piperidine Ring Modifications : Introduce spiro or fused rings (e.g., quinolines) to enhance receptor binding, as seen in antipsychotic agents .
Q. How does the Boc group influence compound stability under physiological conditions?
- Methodology :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor Boc cleavage via HPLC.
- Thermal Analysis : TGA/DSC reveals decomposition temperatures, informing storage guidelines .
Q. What mechanistic insights exist for piperidine-based intermediates in alkaloid synthesis?
- Methodology :
- Radical Cyclization : Use AIBN or EtB to generate radicals for constructing polycyclic frameworks.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can resolve racemic mixtures of intermediates .
Q. How to resolve contradictions in biological activity data across synthetic batches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
